molecular formula C17H27N3O2 B1282167 tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate CAS No. 79098-98-9

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Cat. No. B1282167
CAS RN: 79098-98-9
M. Wt: 305.4 g/mol
InChI Key: UNFNKTIJBMXYGB-UHFFFAOYSA-N
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Patent
US04410528

Procedure details

In this reference example, 40 g of 1-tert.-butoxycarbonyl-4-(2-nitrophenylmethylamino)-piperidine obtained in the same manner as that of Reference Example 6, 100 ml of ethanol, 60 ml of methanol and 4 g of palladium carbon are mixed. The mixture is shaken in an atmosphere of hydrogen at room temperature under 40-45 psi. The catalyst is filtered off and the filtrate is concentrated to obtain 35.1 g of oily material as the residue. The residue is crystallized with the addition of n-hexane to obtain 28.3 g of the crude crystals. Though the crude crystals are usable to the following reaction, a part of the crystals is recrystallized from n-hexane to obtain the desired compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)C.[H][H]>[C].[Pd].CO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([NH:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH2:22])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
palladium carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.